5-Chloro-1,2,3,4-tetrahydronaphthalene
Overview
Description
5-Chloro-1,2,3,4-tetrahydronaphthalene is a chlorinated derivative of 1,2,3,4-tetrahydronaphthalene, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalene typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.
Electrophilic Substitution: Employing reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone to replace the chlorine atom with iodine.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaI in acetone, or other halogen exchange reagents.
Major Products Formed
Oxidation: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one or this compound-1-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of 5-iodo-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound, lacking the chlorine substituent.
5-Bromo-1,2,3,4-tetrahydronaphthalene: A brominated analogue with similar chemical properties.
5-Iodo-1,2,3,4-tetrahydronaphthalene: An iodinated analogue with distinct reactivity due to the larger atomic radius of iodine.
Uniqueness
5-Chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and properties. The chlorine substituent can influence the compound’s reactivity in electrophilic and nucleophilic substitution reactions, as well as its interactions with biological targets.
Properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIZRORFRVWDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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